5-((4-Amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid
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Overview
Description
. This compound is a synthetic azo dye, which is commonly used in various industrial applications due to its vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-amino-5-ethoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid typically involves the diazotization of 4-amino-5-ethoxy-o-toluidine followed by coupling with 2-chlorobenzenesulphonic acid. The reaction conditions often require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves precise control of temperature, pH, and reactant concentrations to ensure high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-amino-5-ethoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically yield aromatic amines.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
5-[(4-amino-5-ethoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mechanism of Action
The mechanism of action of 5-[(4-amino-5-ethoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid involves its interaction with specific molecular targets. In biological systems, it binds to proteins and nucleic acids, altering their structure and function. The azo group (-N=N-) plays a crucial role in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-amino-5-methoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid
- 5-[(4-amino-5-ethoxy-m-tolyl)azo]-2-chlorobenzenesulphonic acid
- 5-[(4-amino-5-ethoxy-p-tolyl)azo]-2-chlorobenzenesulphonic acid
Uniqueness
5-[(4-amino-5-ethoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity compared to its analogs. The presence of the ethoxy group enhances its solubility and stability, making it more suitable for various industrial applications .
Properties
CAS No. |
84912-14-1 |
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Molecular Formula |
C15H16ClN3O4S |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
5-[(4-amino-5-ethoxy-2-methylphenyl)diazenyl]-2-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C15H16ClN3O4S/c1-3-23-14-8-13(9(2)6-12(14)17)19-18-10-4-5-11(16)15(7-10)24(20,21)22/h4-8H,3,17H2,1-2H3,(H,20,21,22) |
InChI Key |
OJYHXEGJQSWREJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)O)C)N |
Origin of Product |
United States |
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